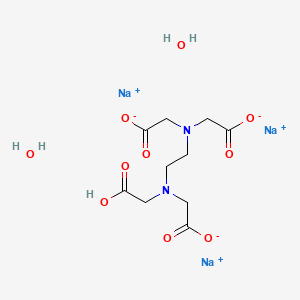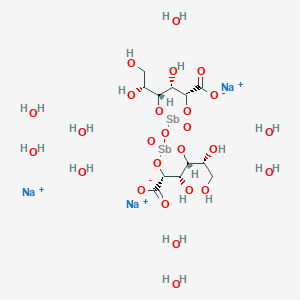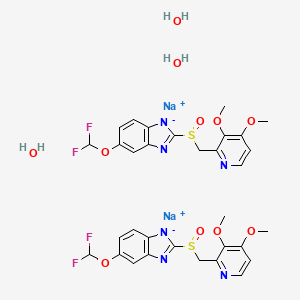
YS-035 Hydrochlorid
Übersicht
Beschreibung
YS-035 hydrochloride is a chemical compound known for its role as a calcium channel blocker. It is a derivative of verapamil and has been studied for its ability to inhibit calcium uptake via sodium/calcium exchange in various cell types . The compound is used primarily in research to understand calcium currents in smooth muscle and neuronal electrophysiology .
Wissenschaftliche Forschungsanwendungen
YS-035 hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
YS-035 hydrochloride exerts its effects by blocking calcium channels, thereby inhibiting calcium uptake via sodium/calcium exchange . This action affects various cellular processes, including muscle contraction, neurotransmitter release, and mitochondrial calcium transport . The molecular targets include calcium channels and sodium/calcium exchangers, and the pathways involved are primarily related to calcium signaling .
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas, or vapors. It also advises avoiding contact with skin and eyes, and recommends the use of personal protective equipment, including chemical impermeable gloves .
Relevant Papers The paper by Berger et al. (1991) discusses the inhibition of potassium outward currents and pacemaker current in sheep cardiac Purkinje fibers by the vera derivative YS-035 . Another paper by Deana et al. (1984) discusses the properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions .
Biochemische Analyse
Biochemical Properties
YS-035 hydrochloride is known to interact with calcium ions, playing a significant role in biochemical reactions . It inhibits the pacemaker current and potassium outward currents, which are crucial for the functioning of cardiac cells . This compound also inhibits the exchange of sodium and calcium ions, with a Ki value of 28 µM .
Cellular Effects
In various types of cells, including muscle cells, brain synaptosomes, and kidney fibroblasts, YS-035 hydrochloride inhibits calcium uptake . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, YS-035 hydrochloride exerts its effects by blocking the exchange of sodium and calcium ions . This action inhibits calcium uptake by cells and prevents calcium release from mitochondria induced by Ruthenium Red .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
YS-035 hydrochloride is synthesized through a series of chemical reactions involving the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylethylamine and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction to form the intermediate compound.
Methylation: The intermediate compound is then methylated to produce the final product, YS-035.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of YS-035 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.
Purification: The intermediate is purified through crystallization or chromatography.
Final Conversion: The purified intermediate is methylated and then converted to the hydrochloride salt form.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
YS-035 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced products.
Substitution: YS-035 hydrochloride can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation products may include various carboxylic acids or ketones.
Reduction: Reduction products may include alcohols or amines.
Substitution: Substitution products vary widely based on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
YS-035 hydrochloride is unique compared to other calcium channel blockers due to its specific structure and mechanism of action. Similar compounds include:
Verapamil: A well-known calcium channel blocker with a similar structure but different pharmacokinetic properties.
Diltiazem: Another calcium channel blocker with distinct therapeutic applications.
Nifedipine: A calcium channel blocker used primarily for its vasodilatory effects.
YS-035 hydrochloride stands out due to its specific inhibition of sodium/calcium exchange and its unique effects on mitochondrial calcium transport .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4.ClH/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5;/h6-9,14-15H,10-13H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBONEHHSUABAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008983 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89805-39-0 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















